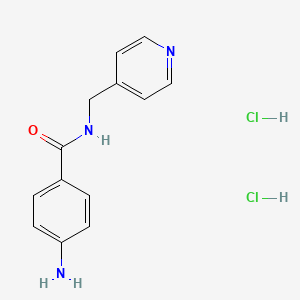
4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride
Overview
Description
“4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride” is a chemical compound with the CAS Number: 1803601-36-6 . It has a molecular weight of 300.19 and its IUPAC name is 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride” is C13H15Cl2N3O . The InChI Code is 1S/C13H13N3O.2ClH/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10;;/h1-8H,9,14H2,(H,16,17);2*1H .
Physical And Chemical Properties Analysis
“4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 300.18 and a molecular formula of C13H15Cl2N3O .
Scientific Research Applications
Luminescence and Multi-Stimuli-Responsive Properties
4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride and related compounds have been studied for their luminescent properties in solution and solid state. They show aggregation-enhanced emission (AEE) in aqueous-DMF solution, with the AEE behavior depending on solvent polarity. These compounds also exhibit mechanochromic properties and display multi-stimuli responses, making them potentially useful in material sciences and sensor technology (Srivastava et al., 2017).
Antitumor Activity
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride, has shown significant potential as an anticancer drug. It selectively inhibits histone deacetylases, which are critical in cancer cell proliferation, and has demonstrated antitumor activity in vivo (Zhou et al., 2008).
Chemical Analysis and Quality Control
In chemical analysis, derivatives of 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride have been utilized in nonaqueous capillary electrophoresis for separating and analyzing related substances, showcasing their utility in quality control and analytical chemistry (Ye et al., 2012).
VEGFR-2 Inhibition
Substituted benzamides related to 4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds have shown efficacy in inhibiting VEGFR-2 kinase activity, and have demonstrated potent antitumor effects in vivo (Borzilleri et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
4-amino-N-(pyridin-4-ylmethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10;;/h1-8H,9,14H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWGBHSKAWGSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(pyridin-4-ylmethyl)benzamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



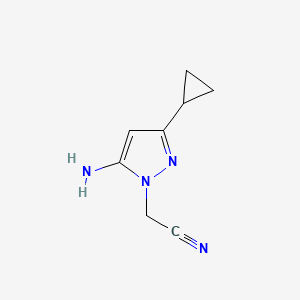

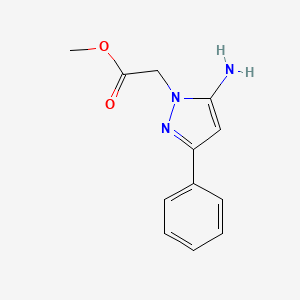



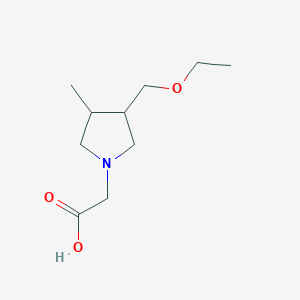
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
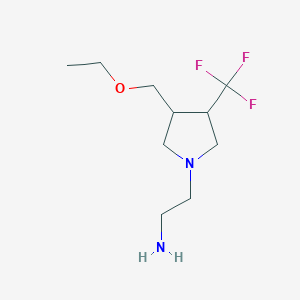

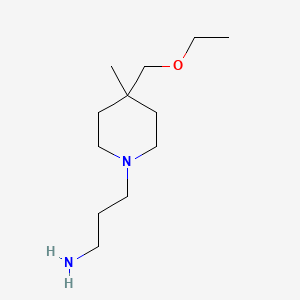
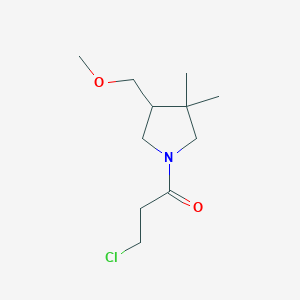
![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)
